molecular formula C9H11N3 B3183718 2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile CAS No. 1026876-69-6

2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile

Cat. No. B3183718
CAS RN: 1026876-69-6
M. Wt: 161.2 g/mol
InChI Key: IQFYBOHTMVGWBU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile , also known as 4-Dimethylaminopyridine (DMAP) , is a derivative of pyridine. It has the chemical formula (CH₃)₂NC₅H₄N . This white solid compound is intriguing due to its increased basicity compared to pyridine, attributed to the resonance stabilization from the NMe₂ substituent .


Synthesis Analysis

  • Reaction with Dimethylamine : The 4-pyridylpyridinium cation reacts with dimethylamine to yield DMAP .

Molecular Structure Analysis

The molecular structure of DMAP consists of a pyridine ring with a dimethylamino group (NMe₂) at the 6-position. This substitution enhances its basicity and nucleophilic properties .


Chemical Reactions Analysis

  • Kinetic Resolution Experiments : Chiral DMAP analogues are used for kinetic resolution of secondary alcohols and Evans auxiliary type amides .

Physical And Chemical Properties Analysis

  • Appearance : It appears as a white solid .

Mechanism of Action

In esterification reactions, DMAP forms an ion pair with acetic anhydride, leading to the activation of the acylpyridinium ion. The alcohol then adds to the acylpyridinium, resulting in ester formation. The acetate acts as a base, facilitating proton removal from the alcohol during nucleophilic addition .

Safety and Hazards

  • Precautionary Statements : Safety precautions include protective gear and handling protocols .

Future Directions

Research on DMAP continues to explore its applications in organic synthesis, catalysis, and chiral resolution. Investigating novel derivatives and optimizing its use in various reactions could lead to further advancements .

properties

CAS RN

1026876-69-6

Product Name

2-(6-(Dimethylamino)pyridin-3-YL)acetonitrile

Molecular Formula

C9H11N3

Molecular Weight

161.2 g/mol

IUPAC Name

2-[6-(dimethylamino)pyridin-3-yl]acetonitrile

InChI

InChI=1S/C9H11N3/c1-12(2)9-4-3-8(5-6-10)7-11-9/h3-4,7H,5H2,1-2H3

InChI Key

IQFYBOHTMVGWBU-UHFFFAOYSA-N

SMILES

CN(C)C1=NC=C(C=C1)CC#N

Canonical SMILES

CN(C)C1=NC=C(C=C1)CC#N

Origin of Product

United States

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